molecular formula C7H12N4O3 B13745142 2-Hydroxy-6-(nitrosocyanamido)hexanamide CAS No. 101913-96-6

2-Hydroxy-6-(nitrosocyanamido)hexanamide

Cat. No.: B13745142
CAS No.: 101913-96-6
M. Wt: 200.20 g/mol
InChI Key: TUJSIHFQGCWTNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid derivatives and nitroso compounds.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide may involve large-scale batch reactors or continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[Cyano(nitroso)amino]-2-hydroxyhexanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted hexanamides, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-[cyano(nitroso)amino]-2-hydroxyhexanamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    6-[Cyano(nitroso)amino]-2-hydroxyhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    6-[Cyano(nitroso)amino]-2-hydroxyhexane: Lacks the amide group, making it less polar.

    6-[Cyano(nitroso)amino]-2-hydroxyhexanone: Contains a ketone group instead of an amide group.

Uniqueness

6-[Cyano(nitroso)amino]-2-hydroxyhexanamide is unique due to the presence of both a nitroso group and a cyano group on the same molecule, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

101913-96-6

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

IUPAC Name

6-[cyano(nitroso)amino]-2-hydroxyhexanamide

InChI

InChI=1S/C7H12N4O3/c8-5-11(10-14)4-2-1-3-6(12)7(9)13/h6,12H,1-4H2,(H2,9,13)

InChI Key

TUJSIHFQGCWTNS-UHFFFAOYSA-N

Canonical SMILES

C(CCN(C#N)N=O)CC(C(=O)N)O

Origin of Product

United States

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